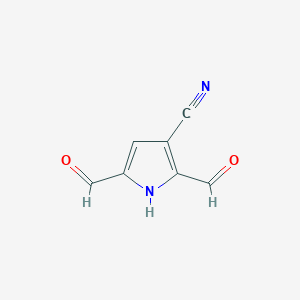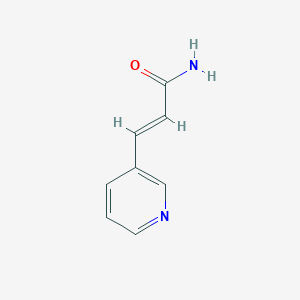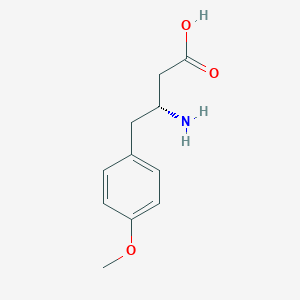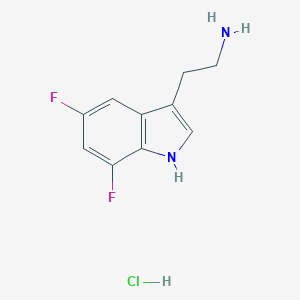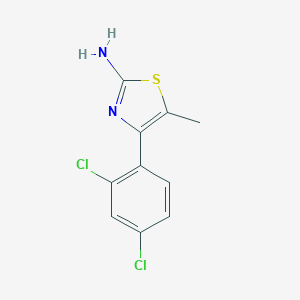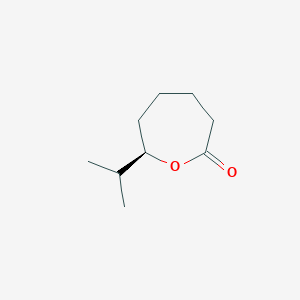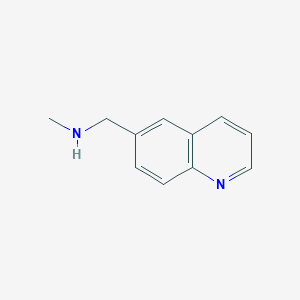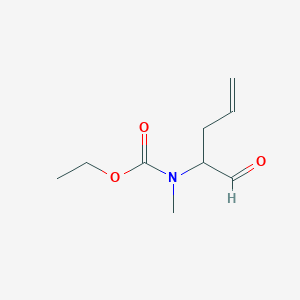
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate, also known as carbaryl, is a widely used insecticide. It is a white crystalline solid that is soluble in water and has a wide range of applications in agriculture, forestry, and public health. Carbaryl is one of the most commonly used insecticides in the world, and its use has been the subject of much debate due to its potential impact on human health and the environment.
作用机制
Carbaryl works by inhibiting the activity of cholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting cholinesterase, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate disrupts the transmission of nerve impulses, leading to a range of neurological effects. The exact mechanism of action of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate is complex and is still not fully understood.
生化和生理效应
Carbaryl has a range of biochemical and physiological effects on the body. In addition to its neurotoxic effects, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate has been shown to affect the immune system, the liver, and the kidneys. It has also been linked to changes in hormone levels and the development of certain cancers.
实验室实验的优点和局限性
Carbaryl is a widely used insecticide, and its use in laboratory experiments has several advantages. It is readily available, relatively inexpensive, and has a well-known mechanism of action. However, the use of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate in laboratory experiments is also limited by its potential toxicity and the need for careful handling and disposal.
未来方向
There are several areas of future research that could help to improve our understanding of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and its effects on human health and the environment. These include:
1. Further studies on the mechanism of action of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and its effects on the nervous system.
2. Studies on the long-term effects of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate exposure on human health, including the development of cancer and other chronic diseases.
3. Development of new insecticides that are less toxic and have a lower impact on the environment.
4. Studies on the environmental impact of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and other insecticides, including their effects on non-target species and the ecosystem as a whole.
5. Development of new methods for detecting Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and other insecticides in the environment, including in soil and water samples.
Conclusion
Carbaryl is a widely used insecticide that has been the subject of much scientific research. While it has several advantages for use in laboratory experiments, its potential impact on human health and the environment is a cause for concern. Further research is needed to better understand the effects of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and to develop new insecticides that are less toxic and have a lower impact on the environment.
合成方法
Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of ethyl alcohol. The reaction produces Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate as the main product, along with some impurities. The synthesis of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate is a complex process that requires careful control of the reaction conditions to ensure the purity of the final product.
科学研究应用
Carbaryl has been the subject of extensive scientific research due to its widespread use and potential impact on human health and the environment. Studies have shown that Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate can have a range of effects on the environment, including toxicity to aquatic organisms and birds. In addition, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate has been shown to have neurotoxic effects on humans and animals, and it has been linked to developmental and reproductive problems in some species.
属性
CAS 编号 |
171860-34-7 |
|---|---|
产品名称 |
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate |
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-4-6-8(7-11)10(3)9(12)13-5-2/h4,7-8H,1,5-6H2,2-3H3 |
InChI 键 |
WGUIIDAOZZLLOB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)C(CC=C)C=O |
规范 SMILES |
CCOC(=O)N(C)C(CC=C)C=O |
同义词 |
Carbamic acid, (1-formyl-3-butenyl)methyl-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



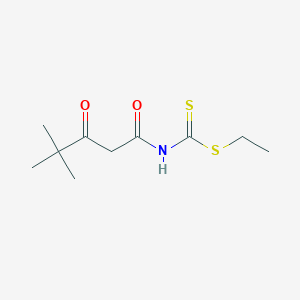
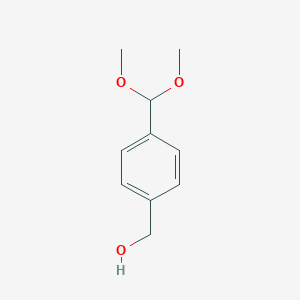
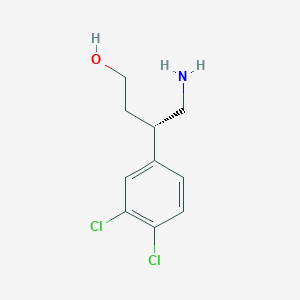
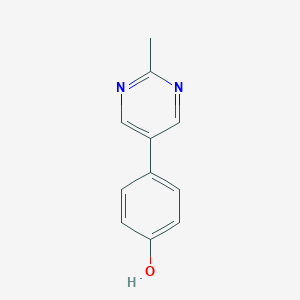
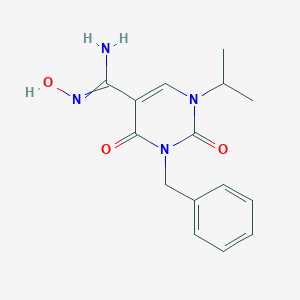
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)
